Bermoprofen

Description

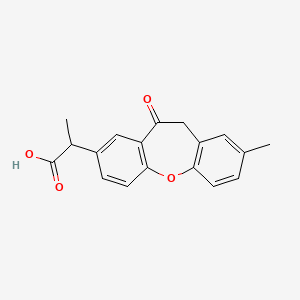

structure given in first source

Properties

IUPAC Name |

2-(8-methyl-5-oxo-6H-benzo[b][1]benzoxepin-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O4/c1-10-3-5-16-13(7-10)9-15(19)14-8-12(11(2)18(20)21)4-6-17(14)22-16/h3-8,11H,9H2,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REHLODZXMGOGQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)C(C)C(=O)O)C(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30868150 | |

| Record name | Bermoprofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30868150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78499-27-1 | |

| Record name | Bermoprofen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78499-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bermoprofen [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078499271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bermoprofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30868150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BERMOPROFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CWU66767HF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Core Mechanism of Action of Bermoprofen

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bermoprofen (also known as AD-1590) is a potent non-steroidal anti-inflammatory drug (NSAID) belonging to the arylpropionic acid class.[1][2] Like other NSAIDs, its primary mechanism of action involves the inhibition of prostaglandin synthesis.[3] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, including its molecular targets, relevant signaling pathways, and available quantitative data from preclinical studies. Detailed experimental protocols for key assays are also provided to facilitate further research and development.

Core Mechanism of Action: Inhibition of Cyclooxygenase (COX)

The primary mechanism through which this compound exerts its anti-inflammatory, analgesic, and antipyretic effects is by inhibiting the activity of the cyclooxygenase (COX) enzymes.[4] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

There are two main isoforms of the COX enzyme:

-

COX-1: This isoform is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa, regulating renal blood flow, and promoting platelet aggregation.

-

COX-2: This isoform is typically undetectable in most tissues but is induced by inflammatory stimuli such as cytokines and endotoxins. It is the primary source of prostaglandins at sites of inflammation.

Signaling Pathway of this compound's Action

The anti-inflammatory action of this compound is a direct consequence of its interference with the arachidonic acid cascade. The process begins with the release of arachidonic acid from the cell membrane, which is then metabolized by COX enzymes to produce prostaglandins. These prostaglandins then act on various receptors to mediate inflammatory responses.

Quantitative Data from Preclinical Studies

While specific in vitro IC50 values for COX inhibition by this compound are not available in the cited literature, in vivo studies have demonstrated its potent anti-inflammatory and analgesic effects. The following table summarizes the available quantitative data (ED50 values) from various animal models.

| Pharmacological Activity | Animal Model | This compound (AD-1590) ED50 (mg/kg, oral) | Indomethacin ED50 (mg/kg, oral) | Reference |

| Anti-inflammatory | Carrageenin-induced hind paw edema (rat) | 1.35 | 3.5 (approx.) | |

| Acetic acid-induced increased vascular permeability (rat) | 0.205 | - | ||

| UV-erythema (guinea pig) | 0.295 | - | ||

| Felt pellet-induced granuloma formation (rat) | 1.7 | 4.0 (approx.) | ||

| Analgesic | Acetic acid-induced writhing (mouse) | 0.245 | 0.5 (approx.) | |

| Phenylquinone-induced writhing (mouse) | 8.32 | - | ||

| Yeast-induced hyperalgesia (rat) | 13.9 | - | ||

| Silver nitrate-induced arthritic pain (rat) | 2.45 | 2.0 (approx.) | ||

| Antipyretic | Yeast-induced pyrexia (rat) | 0.0210 | 0.23 (approx.) | |

| Adjuvant-induced pyrexia (rat) | 0.0406 | 0.35 (approx.) | ||

| Lipopolysaccharide-induced fever (rabbit) | 0.089 | 10.0 (approx.) |

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of research findings. The following sections describe the methodologies for key experiments relevant to the study of this compound's mechanism of action, based on standard practices for NSAID evaluation.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay is fundamental to determining the inhibitory activity of a compound against COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.

-

Incubation: The enzyme is pre-incubated with various concentrations of this compound or a vehicle control in a suitable buffer.

-

Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

-

Reaction Termination: After a defined incubation period, the reaction is terminated.

-

Quantification of Prostaglandins: The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated, and the IC50 value (the concentration of the drug that causes 50% inhibition of the enzyme activity) is determined by non-linear regression analysis.

In Vivo Anti-inflammatory Activity: Carrageenin-Induced Paw Edema in Rats

This is a widely used and well-characterized model for evaluating the acute anti-inflammatory activity of NSAIDs.

Methodology:

-

Animal Model: Male Wistar or Sprague-Dawley rats are used.

-

Drug Administration: this compound, a reference NSAID (e.g., indomethacin), or a vehicle control is administered orally to different groups of rats.

-

Induction of Inflammation: One hour after drug administration, a sub-plantar injection of carrageenin solution is made into the right hind paw of each rat.

-

Measurement of Paw Edema: The volume of the injected paw is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenin injection using a plethysmometer.

-

Data Analysis: The percentage of inhibition of paw edema is calculated for each group compared to the vehicle control group. The ED50 value (the dose of the drug that causes 50% inhibition of the inflammatory response) is then calculated.

In Vivo Analgesic Activity: Acetic Acid-Induced Writhing in Mice

This model is used to assess the peripheral analgesic activity of compounds.

Methodology:

-

Animal Model: Male albino mice are used.

-

Drug Administration: this compound, a reference analgesic, or a vehicle control is administered orally to different groups of mice.

-

Induction of Pain: After a set period (e.g., 30 or 60 minutes), a solution of acetic acid is injected intraperitoneally.

-

Observation: The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a defined period (e.g., 20 minutes) following the acetic acid injection.

-

Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the vehicle control group, and the ED50 value is determined.

Conclusion

This compound is a potent NSAID that exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of COX enzymes, leading to a reduction in prostaglandin synthesis. Preclinical in vivo studies have demonstrated its superior potency in several models of inflammation and pain compared to other established NSAIDs like indomethacin. While specific in vitro data on its differential inhibition of COX-1 and COX-2 is not currently available, the existing pharmacological profile suggests it is a highly effective anti-inflammatory agent. Further research to elucidate its precise COX selectivity and to explore its full therapeutic potential is warranted.

References

An In-Depth Technical Guide to the Synthesis of Bermoprofen

Disclaimer: The primary literature detailing the specific experimental protocols for the synthesis of Bermoprofen, namely patents EP 0003893 and US 4238620, and the publication by Nagai et al. in the Journal of Medicinal Chemistry (1982, 25, 1065-1070), were not accessible for this review. Therefore, the following synthesis pathway is a well-established and chemically sound route based on analogous syntheses of the dibenz[b,f]oxepine scaffold and related arylpropionic acids. The quantitative data and experimental protocols provided are illustrative and derived from established chemical principles and related literature.

Introduction to this compound

This compound, chemically known as (±)-2-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f]oxepin-2-yl)propanoic acid, is a non-steroidal anti-inflammatory drug (NSAID). As a prostaglandin synthetase inhibitor, it exhibits analgesic, antipyretic, and anti-inflammatory properties. The core structure of this compound is the tricyclic dibenz[b,f]oxepinone system, which is a key pharmacophore in various biologically active compounds. This guide outlines a plausible and robust synthetic pathway for the laboratory-scale preparation of this compound, intended for researchers, scientists, and drug development professionals.

Proposed Synthesis Pathway of this compound

The synthesis of this compound can be envisioned through a multi-step sequence, commencing with the construction of the dibenz[b,f]oxepinone core, followed by the introduction of the propanoic acid side chain. The proposed pathway involves a key Friedel-Crafts acylation to form the tricyclic ketone, followed by a series of reactions to build the final molecule.

Overall Synthetic Scheme

Caption: Proposed multi-step synthesis pathway for this compound.

Experimental Protocols and Data

Step 1: Synthesis of 2-(p-Tolyloxymethyl)benzoyl chloride

The synthesis begins with the preparation of the acid chloride from 2-(p-tolyloxy)benzoic acid. This is a standard procedure to activate the carboxylic acid for the subsequent intramolecular Friedel-Crafts acylation.

Experimental Protocol:

A solution of 2-(p-tolyloxy)benzoic acid in an inert solvent, such as dichloromethane or toluene, is treated with an excess of thionyl chloride (SOCl₂). A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction. The mixture is heated under reflux until the evolution of HCl and SO₂ gases ceases. The excess thionyl chloride and solvent are then removed under reduced pressure to yield the crude 2-(p-tolyloxymethyl)benzoyl chloride, which is often used in the next step without further purification.

| Reagent/Parameter | Value |

| Starting Material | 2-(p-Tolyloxy)benzoic acid |

| Reagent | Thionyl chloride (SOCl₂) |

| Solvent | Dichloromethane or Toluene |

| Catalyst | Dimethylformamide (catalytic) |

| Temperature | Reflux |

| Reaction Time | 2-4 hours |

| Work-up | Removal of excess reagent and solvent |

| Estimated Yield | >95% (crude) |

Step 2: Intramolecular Friedel-Crafts Acylation to form 8-Methyl-10,11-dihydrodibenzo[b,f]oxepin-11-one

This key step involves the formation of the tricyclic ketone core of this compound through an intramolecular Friedel-Crafts acylation.

Experimental Protocol:

The crude 2-(p-tolyloxymethyl)benzoyl chloride is dissolved in a suitable solvent for Friedel-Crafts reactions, such as dichloromethane or nitrobenzene. The solution is cooled in an ice bath, and a Lewis acid catalyst, typically aluminum chloride (AlCl₃), is added portion-wise. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature to complete the cyclization. The reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed, dried, and the solvent is evaporated. The resulting solid is purified by recrystallization or column chromatography.

| Reagent/Parameter | Value |

| Starting Material | 2-(p-Tolyloxymethyl)benzoyl chloride |

| Reagent | Aluminum chloride (AlCl₃) |

| Solvent | Dichloromethane or Nitrobenzene |

| Temperature | 0 °C to room temperature |

| Reaction Time | 4-8 hours |

| Work-up | Quenching with ice/HCl, extraction, and purification |

| Estimated Yield | 70-85% |

Step 3: Friedel-Crafts Acylation to introduce the Acetyl Group

An acetyl group is introduced onto the dibenz[b,f]oxepinone core, which will be the precursor to the propanoic acid side chain.

Experimental Protocol:

To a solution of 8-methyl-10,11-dihydrodibenzo[b,f]oxepin-11-one in a suitable solvent like dichloromethane, aluminum chloride is added at low temperature. Acetyl chloride is then added dropwise, and the reaction is stirred for several hours. The reaction is worked up in a similar manner to the previous Friedel-Crafts reaction.

| Reagent/Parameter | Value |

| Starting Material | 8-Methyl-10,11-dihydrodibenzo[b,f]oxepin-11-one |

| Reagent | Acetyl chloride, Aluminum chloride |

| Solvent | Dichloromethane |

| Temperature | 0 °C to room temperature |

| Reaction Time | 6-12 hours |

| Work-up | Quenching with ice/HCl, extraction, and purification |

| Estimated Yield | 60-75% |

Step 4: Conversion of the Acetyl Group to the Propanoate Ester (Darzens-Willgerodt-Kindler Reaction sequence)

A common method to convert an aryl methyl ketone to an arylpropanoic acid is through a multi-step sequence, for instance, a Darzens condensation followed by rearrangement and hydrolysis, or via the Willgerodt-Kindler reaction followed by hydrolysis.

Experimental Protocol (Illustrative via Darzens Condensation):

The 2-acetyl-8-methyl-10,11-dihydrodibenzo[b,f]oxepin-11-one is reacted with an α-haloester, such as ethyl chloroacetate, in the presence of a strong base like sodium ethoxide. This forms a glycidic ester, which upon saponification and acidification, decarboxylates and rearranges to form the corresponding aldehyde. The aldehyde is then oxidized to the carboxylic acid, and subsequently esterified to yield the propanoate ester. A more direct approach involves the reaction with a suitable phosphonate ylide (Horner-Wadsworth-Emmons reaction) to form an α,β-unsaturated ester, followed by hydrogenation.

A more direct, albeit requiring specific reagents, method involves the use of a lead(IV) acetate-mediated oxidative rearrangement of the corresponding acetophenone hydrazone.

Given the complexity and multiple possible routes, a simplified representation is provided in the overall scheme.

| Reagent/Parameter | Value |

| Starting Material | 2-Acetyl-8-methyl-10,11-dihydrodibenzo[b,f]oxepin-11-one |

| Key Transformations | Conversion of acetyl to propanoate ester |

| Estimated Overall Yield | 40-60% (over multiple steps) |

Step 5: Hydrolysis to this compound

The final step is the hydrolysis of the ethyl ester to the carboxylic acid, this compound.

Experimental Protocol:

The ethyl 2-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f]oxepin-2-yl)propanoate is dissolved in a mixture of an alcohol (e.g., ethanol) and water containing a base, such as sodium hydroxide or potassium hydroxide. The mixture is heated to reflux until the hydrolysis is complete (monitored by TLC). After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the crude this compound. The solid is collected by filtration, washed with water, and purified by recrystallization.

| Reagent/Parameter | Value |

| Starting Material | Ethyl 2-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f]oxepin-2-yl)propanoate |

| Reagent | Sodium hydroxide or Potassium hydroxide |

| Solvent | Ethanol/Water mixture |

| Temperature | Reflux |

| Reaction Time | 2-4 hours |

| Work-up | Acidification, filtration, and recrystallization |

| Estimated Yield | 85-95% |

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a pharmaceutical compound like this compound.

In Vitro Evaluation of Bermoprofen: A Technical Overview of Preclinical Methodologies

A notable scarcity of publicly available in vitro research data for Bermoprofen, a nonsteroidal anti-inflammatory drug (NSAID), necessitates a broader examination of the standard methodologies employed for the preclinical assessment of this drug class. This technical guide provides an in-depth overview of the core in vitro assays and analytical approaches crucial for characterizing the pharmacological profile of NSAIDs, using illustrative examples from well-documented compounds to stand in for the absent this compound-specific data.

Core Mechanism of Action: Cyclooxygenase (COX) Inhibition

The primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of inflammation, pain, and fever.[1] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed in many tissues and plays a role in gastrointestinal protection and platelet function, and COX-2, which is inducible and its expression is elevated during inflammation.[1] The relative inhibitory activity of an NSAID against COX-1 and COX-2 is a key determinant of its efficacy and side-effect profile.[2]

Data Presentation: COX Inhibition Profiles of Representative NSAIDs

The inhibitory potency of NSAIDs is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency. The ratio of IC50 values for COX-1 to COX-2 provides a selectivity index, which helps to classify NSAIDs. The following table presents hypothetical IC50 data for several well-known NSAIDs to illustrate how this information is typically displayed.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Ibuprofen | 1.0 - 10.0 | 5.0 - 50.0 | ~0.1 - 1.0 |

| Diclofenac | 0.1 - 1.0 | 0.01 - 0.1 | ~10 - 100 |

| Celecoxib | >100 | 0.01 - 0.1 | >1000 |

| Aspirin | 0.1 - 1.0 | >100 | <0.01 |

Note: These values are approximate and can vary depending on the specific assay conditions.

Experimental Protocols for In Vitro COX Inhibition Assays

A variety of in vitro assays are available to determine the inhibitory activity of a compound against COX-1 and COX-2.[3][4] These can be broadly categorized into enzyme-based assays and cell-based assays.

Purified Enzyme Assays

These assays utilize purified recombinant COX-1 and COX-2 enzymes. The activity of the enzyme is measured in the presence and absence of the test compound.

Experimental Protocol: Fluorometric COX Inhibitor Screening Assay

-

Reagents and Materials :

-

Purified human or ovine recombinant COX-1 and COX-2 enzymes.

-

COX Assay Buffer.

-

COX Probe (e.g., a fluorometric probe that detects the peroxidase activity of COX).

-

COX Cofactor (e.g., hematin).

-

Arachidonic Acid (substrate).

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).

-

Reference inhibitors (e.g., SC-560 for COX-1 and Celecoxib for COX-2).

-

96-well black microplate.

-

Fluorescence plate reader.

-

-

Procedure :

-

Prepare serial dilutions of the test compound and reference inhibitors.

-

To each well of the microplate, add the COX Assay Buffer, COX Cofactor, and COX Probe.

-

Add the diluted test compound or reference inhibitor to the respective wells. Include a control well with no inhibitor.

-

Initiate the reaction by adding the COX enzyme (either COX-1 or COX-2) to each well.

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 5-10 minutes).

-

Start the enzymatic reaction by adding arachidonic acid to all wells.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 535 nm/587 nm) over time.

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

-

Cell-Based Assays

Cell-based assays measure the production of prostaglandins in whole cells, which can provide a more physiologically relevant assessment of a drug's activity.

Experimental Protocol: Whole Blood Assay for COX Inhibition

-

Reagents and Materials :

-

Freshly drawn human whole blood.

-

Lipopolysaccharide (LPS) to induce COX-2 expression.

-

Test compound dissolved in a suitable solvent.

-

Enzyme immunoassay (EIA) kit for Prostaglandin E2 (PGE2) or Thromboxane B2 (TXB2).

-

Incubator.

-

Centrifuge.

-

-

Procedure :

-

Aliquot whole blood into tubes.

-

Add various concentrations of the test compound to the blood samples and incubate.

-

To measure COX-2 inhibition, add LPS to induce COX-2 expression and prostaglandin synthesis. For COX-1 inhibition, blood is allowed to clot to stimulate platelet TXB2 production.

-

After incubation, centrifuge the samples to separate the plasma or serum.

-

Measure the concentration of PGE2 (as an indicator of COX-2 activity) or TXB2 (as an indicator of COX-1 activity) in the plasma/serum using an EIA kit.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 values.

-

Visualization of Key Signaling Pathways

NSAIDs primarily act on the arachidonic acid cascade. However, some have been shown to have COX-independent effects, potentially influencing other signaling pathways such as the NF-κB and MAPK pathways.[1][5]

Arachidonic Acid Cascade and NSAID Inhibition

The following diagram illustrates the central role of COX enzymes in the conversion of arachidonic acid to prostaglandins and the point of inhibition by NSAIDs.

Caption: The Arachidonic Acid Cascade and the inhibitory action of NSAIDs on COX-1 and COX-2.

General Experimental Workflow for In Vitro NSAID Evaluation

The logical flow of experiments to characterize a novel NSAID in vitro is depicted below.

Caption: A typical experimental workflow for the in vitro characterization of a novel NSAID.

Conclusion

While specific in vitro data for this compound remains elusive in the public domain, the experimental and analytical frameworks described herein represent the gold standard for the preclinical evaluation of NSAIDs. The characterization of a compound's inhibitory potency and selectivity against COX-1 and COX-2 through a combination of enzyme- and cell-based assays is fundamental to understanding its potential therapeutic efficacy and predicting its side-effect profile. Further investigations into COX-independent mechanisms and effects on other inflammatory signaling pathways can provide a more complete picture of a drug's pharmacological activity. For a comprehensive understanding of this compound's in vitro properties, access to proprietary data from its development and registration would be necessary.

References

- 1. Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijcrt.org [ijcrt.org]

- 3. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 4. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NSAIDs: learning new tricks from old drugs - PMC [pmc.ncbi.nlm.nih.gov]

Bermoprofen: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Bermoprofen, focusing on its solubility and stability. The information herein is intended to support research, development, and formulation activities by providing essential data and standardized methodologies.

This compound: Compound Overview

This compound, with the chemical name 2-(8-methyl-10,11-dihydro-11-oxodibenz[b,f]oxepin-2-yl)propionic acid, is a non-steroidal anti-inflammatory drug (NSAID). Like other NSAIDs, its therapeutic effects are derived from the inhibition of prostaglandin synthesis. Understanding its solubility and stability is critical for the development of safe, effective, and stable pharmaceutical dosage forms.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. Currently, publicly available quantitative solubility data for this compound is limited. This section summarizes the available information and outlines standard protocols for comprehensive solubility assessment.

Quantitative Solubility Data

| Solvent/System | Solubility | Molar Concentration (mM) | Notes |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | 337.47 | Ultrasonic assistance may be required. |

| Dimethyl Sulfoxide (DMSO) | 80 mg/mL | 269.98 | Sonication is recommended. |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | 8.44 | Results in a clear solution. |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | 8.44 | Results in a clear solution. |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | 8.44 | Results in a clear solution. |

Experimental Protocol for Solubility Determination

A standard protocol for determining the equilibrium solubility of a compound like this compound involves the shake-flask method.

Objective: To determine the saturation solubility of this compound in various solvents.

Materials:

-

This compound reference standard

-

Selected solvents (e.g., water, phosphate buffers of various pH, ethanol, methanol, acetone)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a validated quantitative method for this compound.

Methodology:

-

Add an excess amount of this compound to a known volume of the selected solvent in a vial.

-

Seal the vials and place them in a temperature-controlled orbital shaker.

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

After agitation, allow the samples to stand to permit the settling of undissolved solids.

-

Centrifuge the samples to further separate the solid and liquid phases.

-

Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

-

Calculate the solubility in mg/mL or other appropriate units.

Workflow for solubility determination.

Stability Profile

The chemical stability of this compound is a critical quality attribute that can affect its safety and efficacy. Stability testing is essential to determine the retest period for the drug substance and the shelf-life for the drug product.

Storage Recommendations

General storage recommendations for this compound in both solid and solution states have been published.

| State | Storage Temperature | Duration | Notes |

| Powder | -20°C | 3 years | Keep away from direct sunlight and store under nitrogen. |

| In Solvent | -80°C | 1 year | Avoid repeated freeze-thaw cycles. |

| In Solvent | -80°C | 6 months | Stored under nitrogen. |

| In Solvent | -20°C | 1 month | Stored under nitrogen. |

Forced Degradation Studies

Forced degradation, or stress testing, is crucial for identifying potential degradation products and establishing the degradation pathways of a drug substance. This information is vital for developing stability-indicating analytical methods. While specific forced degradation data for this compound is not publicly available, a standard approach based on ICH guidelines is outlined below.

Objective: To investigate the degradation of this compound under various stress conditions.

Stress Conditions:

-

Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C)

-

Base Hydrolysis: 0.1 M NaOH at elevated temperature (e.g., 60°C)

-

Neutral Hydrolysis: Water at elevated temperature (e.g., 80°C)

-

Oxidation: 3% H₂O₂ at room temperature

-

Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

-

Thermal Degradation: Dry heat at a temperature higher than that used for accelerated stability testing (e.g., 105°C).

Methodology:

-

Prepare solutions of this compound in the respective stress media.

-

Expose the solutions to the specified conditions for a defined period.

-

For thermal degradation, expose the solid drug substance to heat.

-

At appropriate time points, withdraw samples and neutralize them if necessary.

-

Analyze the samples using a suitable stability-indicating analytical method, typically HPLC with a photodiode array (PDA) detector.

-

Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.

Forced degradation study workflow.

Potential Degradation Pathways

In the absence of specific data for this compound, the degradation pathways of a structurally related NSAID, ibuprofen, can provide insights into potential reactive sites. Common degradation pathways for NSAIDs include oxidation and hydrolysis. For instance, studies on ibuprofen have shown that degradation can be initiated by hydroxylation and chlorine substitution, followed by decarboxylation, demethylation, chlorination, and ring cleavage.

It is important to note that the specific degradation products and pathways for this compound must be determined experimentally.

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the API in the presence of its degradation products, impurities, and excipients. High-Performance Liquid Chromatography (HPLC) is the most common technique for developing SIMs.

Key Steps in SIM Development:

-

Forced Degradation: Perform forced degradation studies to generate degradation products.

-

Chromatographic Method Development: Develop an HPLC method that separates the API from all known degradation products and impurities. This typically involves optimizing the column, mobile phase composition, pH, gradient, and detector wavelength.

-

Method Validation: Validate the developed method according to ICH guidelines, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Stability-indicating method development.

Conclusion

This technical guide has summarized the currently available information on the solubility and stability of this compound and provided a framework of standard experimental protocols for a more comprehensive characterization. While specific quantitative data for this compound remains limited in the public domain, the methodologies outlined here provide a clear path for researchers and drug development professionals to generate the necessary data to support the development of robust and stable pharmaceutical products containing this compound. The use of analogous compounds like ibuprofen as a reference for potential degradation pathways can be a useful starting point, but must be confirmed through rigorous experimental investigation.

Bermoprofen: A Technical Deep Dive into its Discovery and Preclinical Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Bermoprofen, also known as AD-1590, is a non-steroidal anti-inflammatory drug (NSAID) that emerged from the research laboratories of Sumitomo Pharma Co., Ltd. (formerly Dainippon Pharmaceutical).[1] Chemically identified as (±)-10,11-dihydro-α,8-dimethyl-11-oxodibenz[b,f]oxepin-2-acetic acid, this compound belongs to the arylpropionic acid class of NSAIDs.[2] Like other drugs in its class, its therapeutic potential was predicated on its ability to inhibit prostaglandin synthesis, thereby exerting anti-inflammatory, analgesic, and antipyretic effects.[1][2] Despite promising preclinical findings, the development of this compound was ultimately discontinued.[1] This guide provides a comprehensive technical overview of the available scientific information regarding the discovery and preclinical development of this compound.

Discovery and Synthesis

The synthesis of this compound was first reported in the early 1980s. The key structural feature of this compound is the dibenz[b,f]oxepinone core. The preparation of this and related compounds was detailed in scientific literature, including the Journal of Medicinal Chemistry, and in patents assigned to Dainippon Pharmaceutical.[2]

Experimental Protocol: Synthesis of this compound

A potential synthetic pathway could involve:

-

Friedel-Crafts Acylation: Reaction of a substituted diphenyl ether with an appropriate acylating agent to introduce a keto-bridge, forming the tricyclic dibenz[b,f]oxepinone core.

-

Willgerodt-Kindler Reaction or similar homologation: Conversion of a methyl ketone intermediate on the phenyl ring to a phenylacetic acid derivative.

-

Alkylation: Introduction of the α-methyl group to the acetic acid side chain to yield the final propionic acid moiety characteristic of this compound.

Mechanism of Action: Cyclooxygenase Inhibition

This compound functions as a non-selective inhibitor of cyclooxygenase (COX) enzymes, also known as prostaglandin G/H synthase.[1] These enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. The inhibition of prostaglandin synthesis is the cornerstone of this compound's pharmacological effects.[1]

Below is a diagram illustrating the simplified signaling pathway of NSAIDs like this compound.

Preclinical Pharmacology

This compound underwent a series of preclinical studies to characterize its pharmacological profile. These studies demonstrated its potent anti-inflammatory, analgesic, and antipyretic properties.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical evaluations of this compound, often in comparison to the well-established NSAID, indomethacin.

Table 1: Anti-inflammatory and Analgesic Activity of this compound

| Assay | Species | This compound (AD-1590) ED₅₀ (mg/kg, p.o.) | Indomethacin ED₅₀ (mg/kg, p.o.) | Reference |

| Carrageenan-induced Paw Edema | Rat | 1.35 | 3.5 | [1] |

| Acetic Acid-induced Vascular Permeability | Rat | 0.205 | 0.6 | [1] |

| UV-induced Erythema | Guinea Pig | 0.295 | 1.0 | [1] |

| Felt Pellet-induced Granuloma | Rat | 1.7 | 0.8 | [1] |

| Acetic Acid Writhing Test | Mouse | 0.245 | 0.25 | [1] |

| Silver Nitrate-induced Arthritic Pain | Rat | 2.45 | 2.0 | [1] |

Table 2: Antipyretic Activity of this compound

| Pyrogen | Species | This compound (AD-1590) ED₅₀ (mg/kg, p.o.) | Indomethacin ED₅₀ (mg/kg, p.o.) | Reference |

| Brewer's Yeast | Rat | 0.0406 | 0.355 | [1] |

| Adjuvant | Rat | 0.0210 | 0.230 | [1] |

Table 3: Gastric Ulcerogenicity and Acute Toxicity of this compound

| Parameter | Species | This compound (AD-1590) | Indomethacin | Reference |

| Gastric Ulcerogenicity (SUD₅₀, mg/kg, p.o.) | Rat | 13.8 | 6.5 | [1] |

| Acute Oral Toxicity (LD₅₀, mg/kg) | Mouse | 500 | 24 | [1] |

| Acute Oral Toxicity (LD₅₀, mg/kg) | Rat | 147 | 12 | [1] |

Table 4: In Vitro Prostaglandin Synthetase Inhibition

| Compound | IC₅₀ (µmol/L) | Reference |

| This compound (AD-1590) | 0.78 | [1] |

| Indomethacin | 2.1 | [1] |

Experimental Protocols: Preclinical Assays

The following are generalized methodologies for the key preclinical experiments conducted on this compound.

-

Carrageenan-induced Paw Edema: Inflammation is induced by injecting carrageenan into the paw of a rodent. The volume of the paw is measured at various time points after administration of the test compound or vehicle. The percentage inhibition of edema is calculated to determine the anti-inflammatory activity.

-

Acetic Acid Writhing Test: An irritant, such as acetic acid, is injected intraperitoneally into a mouse to induce characteristic abdominal constrictions (writhes). The number of writhes is counted over a specific period after administration of the analgesic agent or vehicle. A reduction in the number of writhes indicates analgesic activity.

-

Brewer's Yeast-induced Pyrexia: Fever is induced in rats by subcutaneous injection of a suspension of Brewer's yeast. Rectal temperature is monitored before and at several time points after the administration of the antipyretic drug or vehicle. A reduction in the elevated body temperature demonstrates antipyretic efficacy.

-

In Vitro Prostaglandin Synthetase Inhibition: This assay typically uses microsomal preparations from tissues rich in COX enzymes (e.g., bovine seminal vesicles). The ability of the test compound to inhibit the conversion of arachidonic acid to prostaglandins (often measured as PGE₂) is quantified. The concentration of the drug that causes 50% inhibition of the enzyme activity is determined as the IC₅₀ value.

The workflow for preclinical evaluation is depicted in the diagram below.

Pharmacokinetics and Metabolism

Studies in rats with controlled-release granules of this compound showed that peak plasma concentrations could be modulated by the formulation, with times to peak plasma concentration ranging from 0.5 to 3 hours.[1] This work aimed to prolong the drug's short biological half-life and reduce its gastric side effects.[1]

Clinical Development and Discontinuation

A comprehensive search of publicly available clinical trial registries and scientific literature did not yield any specific results for clinical trials of this compound (AD-1590). It is common for drugs that are discontinued during development to have limited or no published clinical data. The global development status of this compound is listed as discontinued.[1] The specific reasons for the discontinuation of its development by Sumitomo Pharma have not been publicly disclosed.

Conclusion

This compound was a potent non-steroidal anti-inflammatory drug with a preclinical profile that demonstrated strong anti-inflammatory, analgesic, and particularly noteworthy antipyretic activities, in some cases surpassing the comparator drug indomethacin. However, like other NSAIDs of its era, it also exhibited the characteristic side effect of gastric ulcerogenicity. While formulation strategies were explored to mitigate these side effects and extend its duration of action, the development of this compound was ultimately halted. The lack of publicly available clinical trial data prevents a full assessment of its potential in humans. This technical guide summarizes the available preclinical data, providing a historical snapshot of a promising but ultimately unsuccessful NSAID candidate.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Biological Half-Life of Bermoprofen

This technical guide provides a comprehensive overview of the biological half-life of this compound, a non-steroidal anti-inflammatory drug (NSAID). The following sections detail its pharmacokinetic profile, metabolic pathways, and the experimental methodologies used in its evaluation.

Quantitative Pharmacokinetic Data

Table 1: Summary of this compound and its Metabolites in Humans

| Analyte | Description | Location Detected |

| This compound | Unchanged parent drug. | Plasma and Urine |

| Metabolite 1 (M1) | 11-hydroxy metabolite. | Plasma and Urine |

| Metabolite 2 (M2) | 8-carboxy-11-hydroxy metabolite. | Plasma |

| Metabolite 3 (M3) | 8-carboxy metabolite. | Plasma |

| This compound Glucuronide | Glucuronic acid conjugate of the parent drug. | Urine |

| M1 Glucuronide | Glucuronic acid conjugate of the 11-hydroxy metabolite. | Urine |

Data sourced from the study on the metabolism of this compound in man.

Experimental Protocols

The identification and characterization of this compound and its metabolites were conducted following oral administration of the drug to human subjects. The primary analytical method employed was gas chromatography-mass spectrometry (GC-MS).

2.1. Study Design

A clinical study was conducted to investigate the metabolism of this compound in humans after a single oral dose.

2.2. Sample Collection

Blood and urine samples were collected from the study participants at specified time points following the administration of this compound.

2.3. Sample Preparation

Plasma and urine samples were processed to extract the drug and its metabolites. A common technique for such non-steroidal anti-inflammatory drugs involves liquid-liquid extraction or solid-phase extraction to isolate the compounds of interest from the biological matrix.

2.4. Analytical Methodology

Gas chromatography-mass spectrometry (GC-MS) was the analytical technique used for the identification of this compound and its metabolites in the collected biological samples. This method allows for the separation of different compounds in a sample followed by their detection and identification based on their mass-to-charge ratio.

Metabolic Pathway of this compound

The primary metabolic pathway of this compound in humans involves two main steps: reduction and conjugation. The initial step is the reduction of the carbonyl group at the 11-position of the molecule. This is followed by conjugation with glucuronic acid, a common pathway for the detoxification and excretion of drugs.

Caption: Metabolic pathway of this compound in humans.

Experimental Workflow

The general workflow for the pharmacokinetic analysis of this compound is outlined below.

Caption: Workflow for this compound pharmacokinetic studies.

References

Bermoprofen (CAS Registry Number: 78499-27-1): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bermoprofen (CAS RN: 78499-27-1), with the chemical name 2-(8-methyl-10,11-dihydro-11-oxodibenz[b,f]oxepin-2-yl)propionic acid, is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class.[1] This document provides a comprehensive technical overview of this compound, consolidating available data on its chemical properties, mechanism of action, pharmacology, and toxicology. The information is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.

Chemical and Physical Properties

This compound is a crystalline solid with established chemical and physical characteristics. Its properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₆O₄ | [1][2] |

| Molecular Weight | 296.32 g/mol | |

| IUPAC Name | 2-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f]oxepin-2-yl)propanoic acid | |

| Synonyms | AD-1590, AJ-1590, Dibenon | [1] |

| Appearance | Crystals from toluene | |

| Melting Point | 128-129 °C |

Mechanism of Action: Cyclooxygenase Inhibition

As a member of the NSAID family, the primary mechanism of action of this compound is the inhibition of cyclooxygenase (COX) enzymes.[1] These enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1] By blocking this pathway, this compound exerts its therapeutic effects.

Signaling Pathway of NSAIDs

Pharmacology

This compound exhibits potent antipyretic and analgesic activities.[3] Studies in animal models have demonstrated its efficacy in reducing fever and alleviating pain.

Pharmacokinetics

A study investigating controlled-release granules of this compound in rats provided insights into its pharmacokinetic profile. Peak plasma levels were observed at different time points depending on the formulation, indicating that the absorption rate can be modified.

| Formulation | Peak Plasma Level (Time) | Animal Model |

| Immediate-Release Granules (IRG) | 0.5 hours | Rat |

| Retard-Release Granules (RRG, 1.5% coating) | 1 hour | Rat |

| Retard-Release Granules (RRG, 2.5% coating) | 2 hours | Rat |

| Retard-Release Granules (RRG, 4% coating) | 3 hours | Rat |

It is important to note that specific quantitative data on this compound's inhibition of COX-1 and COX-2 (IC50 values) were not available in the reviewed literature. Such data is critical for a comprehensive understanding of its selectivity and potential side-effect profile.

Toxicology

The primary side effect associated with this compound, typical of NSAIDs, is gastric ulcerogenicity.[3] The acute toxicity of this compound has been determined in rodent models.

| Species | Route | LD50 |

| Mouse | Oral | 500 mg/kg |

| Rat | Oral | 147 mg/kg |

Detailed sub-chronic and chronic toxicity studies, as well as genotoxicity and carcinogenicity data, were not available in the public domain at the time of this review.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and specific pharmacological assays of this compound are not publicly available and are likely contained within proprietary documents and the cited patents. However, a general overview of relevant methodologies is provided.

Synthesis

The synthesis of this compound has been described in patents assigned to Dainippon. The preparation involves a multi-step chemical synthesis, likely starting from commercially available precursors. A generalized workflow for the synthesis of related propionic acid NSAIDs often involves:

-

Acylation: A Friedel-Crafts acylation to introduce a keto group to an aromatic starting material.

-

Reduction: Reduction of the ketone to an alcohol.

-

Halogenation: Conversion of the alcohol to a halide.

-

Nitrile Formation: Introduction of a nitrile group via nucleophilic substitution.

-

Hydrolysis: Hydrolysis of the nitrile to a carboxylic acid to yield the final product.

Workflow for a Generic NSAID Synthesisdot

// Nodes start [label="Starting Materials", fillcolor="#F1F3F4", fontcolor="#202124"]; step1 [label="Step 1:\nAcylation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate1 [label="Intermediate 1", fillcolor="#F1F3F4", fontcolor="#202124"]; step2 [label="Step 2:\nReduction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate2 [label="Intermediate 2", fillcolor="#F1F3F4", fontcolor="#202124"]; step3 [label="Step 3:\nHalogenation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate3 [label="Intermediate 3", fillcolor="#F1F3F4", fontcolor="#202124"]; step4 [label="Step 4:\nNitrile Formation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate4 [label="Intermediate 4", fillcolor="#F1F3F4", fontcolor="#202124"]; step5 [label="Step 5:\nHydrolysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; final_product [label="this compound", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> step1; step1 -> intermediate1; intermediate1 -> step2; step2 -> intermediate2; intermediate2 -> step3; step3 -> intermediate3; intermediate3 -> step4; step4 -> intermediate4; intermediate4 -> step5; step5 -> final_product; }

References

- 1. CAS 78499-27-1: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C18H16O4 | CID 54204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Prolongation of antipyretic action and reduction of gastric ulcerogenicity in the rat by controlled-release granules of this compound, a new nonsteroidal anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Bermoprofen in Rodent Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding of Bermoprofen dosages for rodent studies, drawing from available preclinical data. The provided protocols and data are intended to serve as a guide for the design of future experiments investigating the therapeutic potential and safety profile of this compound.

Overview of this compound

This compound is a nonsteroidal anti-inflammatory drug (NSAID) with demonstrated potent antipyretic and analgesic activities.[1] Like other NSAIDs, it is associated with ulcerogenic side effects.[1] Preclinical studies in rodents are crucial for determining its therapeutic window and characterizing its pharmacokinetic and pharmacodynamic properties.

Quantitative Data Summary

The following tables summarize the available quantitative data on this compound dosage in rodent studies.

Table 1: Chronic Toxicity Studies of this compound

| Species | Route of Administration | Dosage (mg/kg bw/day) | Duration | Key Findings |

| Mouse (Male) | Oral | 1, 5, 20, 40 | 2 years | Gallbladder mucosal hyperplasia and benign adenomas at ≥ 20 mg/kg/day. |

| Rat (Male) | Oral | 1, 5, 30, 50 | 2 years | Dose-related increase in transitional cell papilloma and carcinoma of the urinary bladder starting at 5 mg/kg/day. |

Data sourced from a two-year carcinogenicity study.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the preclinical evaluation of this compound in rodent models.

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Activity)

This protocol is a standard model for evaluating the acute anti-inflammatory effects of NSAIDs.

Materials:

-

Male Wistar rats (180-220 g)

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Carrageenan (1% w/v in sterile saline)

-

Plethysmometer

-

Oral gavage needles

Procedure:

-

Animal Acclimatization: Acclimatize rats to the experimental conditions for at least 7 days prior to the experiment.

-

Fasting: Fast the animals overnight (approximately 12-18 hours) before the experiment, with free access to water.

-

Grouping: Randomly divide the animals into the following groups (n=6-8 per group):

-

Vehicle Control

-

Positive Control (e.g., Indomethacin 10 mg/kg)

-

This compound (multiple dose levels, e.g., 1, 5, 20 mg/kg)

-

-

Drug Administration: Administer the vehicle, positive control, or this compound orally via gavage.

-

Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Acetic Acid-Induced Writhing Test in Mice (Analgesic Activity)

This protocol is a widely used model for screening peripheral analgesic activity.

Materials:

-

Male Swiss albino mice (20-25 g)

-

This compound

-

Vehicle (e.g., normal saline)

-

Acetic acid (0.6% v/v in distilled water)

-

Stopwatch

Procedure:

-

Animal Acclimatization: Acclimatize mice to the experimental conditions for at least 3 days.

-

Grouping: Randomly divide the animals into the following groups (n=6-8 per group):

-

Vehicle Control

-

Positive Control (e.g., Aspirin 100 mg/kg)

-

This compound (multiple dose levels, e.g., 5, 10, 20 mg/kg)

-

-

Drug Administration: Administer the vehicle, positive control, or this compound orally or intraperitoneally.

-

Induction of Writhing: 30 minutes (for i.p.) or 60 minutes (for p.o.) after drug administration, inject 0.1 mL/10g body weight of 0.6% acetic acid solution intraperitoneally.

-

Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and record the number of writhes (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) for a period of 20-30 minutes.

-

Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.

Brewer's Yeast-Induced Pyrexia in Rats (Antipyretic Activity)

This is a standard model for assessing the antipyretic potential of a compound.

Materials:

-

Male Wistar rats (150-200 g)

-

This compound

-

Vehicle

-

Brewer's yeast (15% w/v suspension in sterile saline)

-

Digital thermometer with a rectal probe

Procedure:

-

Initial Temperature Measurement: Record the basal rectal temperature of each rat.

-

Induction of Pyrexia: Inject a 15% suspension of Brewer's yeast subcutaneously into the back of the rats at a volume of 10 mL/kg.

-

Post-Induction Temperature: 18-24 hours after yeast injection, measure the rectal temperature again. Only include rats that show an increase in rectal temperature of at least 0.5°C in the study.

-

Grouping and Drug Administration: Randomly divide the pyretic rats into groups (n=6-8) and administer the vehicle, a positive control (e.g., Paracetamol 150 mg/kg), or this compound orally.

-

Temperature Monitoring: Record the rectal temperature at 1, 2, 3, 4, and 5 hours post-drug administration.

-

Data Analysis: Analyze the reduction in rectal temperature over time for each treatment group compared to the vehicle control.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action for this compound and a typical experimental workflow.

Caption: Proposed mechanism of action of this compound via COX inhibition.

Caption: General experimental workflow for in vivo rodent studies.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Bermoprofen

AN-BPR-001

Audience: Researchers, scientists, and drug development professionals.

Abstract:

This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Bermoprofen, a non-steroidal anti-inflammatory agent (NSAID). Due to the limited availability of specific validated methods for this compound in publicly accessible literature, this protocol has been developed based on established methodologies for structurally similar NSAIDs such as Ibuprofen, Loxoprofen, and Ketoprofen. The described method is suitable for the determination of this compound in bulk drug substance and can be adapted for formulation analysis. This document provides a comprehensive protocol for sample preparation, chromatographic conditions, and a framework for method validation.

Introduction

This compound is an orally active non-steroidal anti-inflammatory agent with potent antipyretic activities.[1] As with any pharmaceutical compound, a reliable and robust analytical method is crucial for quality control, stability studies, and pharmacokinetic assessments. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and accuracy. This document outlines a proposed reversed-phase HPLC (RP-HPLC) method for the determination of this compound.

Experimental

Materials and Reagents

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade or purified to 18.2 MΩ·cm)

-

Phosphoric acid (analytical grade)

-

Sodium hydroxide (analytical grade)

-

0.45 µm membrane filters

Instrumentation

A standard HPLC system equipped with:

-

Isocratic or Gradient Pumping System

-

Autosampler

-

Column Thermostat

-

UV-Vis or Photodiode Array (PDA) Detector

Chromatographic Conditions

The following chromatographic conditions are proposed based on methods for similar NSAIDs.[2][3][4][5] Optimization may be required for specific applications.

| Parameter | Proposed Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Mediterranea Sea C18)[2] |

| Mobile Phase | Acetonitrile and 0.01 M Phosphate Buffer (pH adjusted to 3.0 with Phosphoric Acid) in a 60:40 (v/v) ratio. |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 225 nm[4] |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

| Run Time | Approximately 10 minutes |

Protocols

Standard Solution Preparation

-

Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Sonicate if necessary to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation

The following is a general procedure for a bulk drug substance. For formulated products, further extraction and cleanup steps may be necessary.[6][7]

-

Accurately weigh a quantity of the sample equivalent to about 25 mg of this compound.

-

Transfer the sample to a 25 mL volumetric flask.

-

Add approximately 15 mL of the mobile phase and sonicate for 15 minutes to dissolve the sample.

-

Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.

-

Filter an aliquot of the solution through a 0.45 µm membrane filter into an HPLC vial.

Method Validation Framework

A comprehensive method validation should be performed according to ICH Q2(R1) guidelines to ensure the method is suitable for its intended purpose. The following parameters should be assessed:

| Validation Parameter | Description | Acceptance Criteria (Typical) |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. | The peak for this compound should be pure and well-resolved from other peaks. |

| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used. | Correlation coefficient (r²) ≥ 0.999. |

| Accuracy | The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies of spiked samples at three different concentration levels. | % Recovery between 98.0% and 102.0%. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day). | Relative Standard Deviation (RSD) ≤ 2.0%. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined by signal-to-noise ratio (S/N) of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined by signal-to-noise ratio (S/N) of 10:1, with acceptable precision and accuracy.[8] |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | System suitability parameters should remain within acceptable limits when parameters like mobile phase composition, pH, and flow rate are slightly varied. |

System Suitability

Before commencing any analysis, the suitability of the chromatographic system should be verified. This is achieved by injecting a standard solution multiple times.

| System Suitability Parameter | Acceptance Criteria (Typical) |

| Tailing Factor (T) | T ≤ 2.0 |

| Theoretical Plates (N) | N ≥ 2000 |

| % RSD of Peak Area | ≤ 2.0% for n=5 injections |

Visualizations

Caption: Experimental workflow for the HPLC analysis of this compound.

Caption: Key parameters for HPLC method validation.

Conclusion

The proposed reversed-phase HPLC method provides a solid foundation for the quantitative determination of this compound. The specified conditions, based on the analysis of similar compounds, are expected to yield good chromatographic separation and peak shape. It is imperative that a full method validation be conducted to ensure the reliability and suitability of this method for its intended application in a specific laboratory environment.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. applications.emro.who.int [applications.emro.who.int]

- 3. LC method development for ibuprophen and validation in different pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of HPLC Method for Simultaneous Determination of Ibuprofen and Chlorpheniramine Maleate [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 7. agilent.com [agilent.com]

- 8. mdpi.com [mdpi.com]

Bermoprofen as a tool compound in prostaglandin synthesis research

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bermoprofen, also known as AD-1590, is a non-steroidal anti-inflammatory drug (NSAID) with demonstrated potent antipyretic and analgesic properties.[1][2] As with other NSAIDs, its mechanism of action is centered on the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the biosynthesis of prostaglandins. Prostaglandins are lipid compounds that play crucial roles in numerous physiological and pathological processes, including inflammation, pain, and fever. The ability of this compound to modulate prostaglandin synthesis makes it a valuable tool compound for researchers investigating the arachidonic acid cascade and its downstream effects. This document provides detailed application notes and experimental protocols for the use of this compound in prostaglandin synthesis research.

Mechanism of Action

Data Presentation

In Vivo Efficacy of this compound

| Parameter | Species | Model | Dosing | Observation | Reference |

| Antipyretic Activity | Rabbit | Lipopolysaccharide (LPS)-induced fever | 0.04 - 0.1 mg/kg (oral) | Dose-related reduction in rectal temperature. At 0.1 mg/kg and higher, a significant inhibitory effect was observed. | [2] |

In Vitro Cyclooxygenase Inhibition (Hypothetical Data)

Note: Specific IC50 values for this compound are not currently available in the reviewed literature. The following table is a template for how such data would be presented.

| Enzyme | IC50 (µM) | Assay Type | Source |

| COX-1 | - | e.g., Whole blood assay | - |

| COX-2 | - | e.g., Whole blood assay | - |

Experimental Protocols

Protocol 1: In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol provides a general method for determining the inhibitory activity of this compound against COX-1 and COX-2 enzymes.

Materials:

-

This compound

-

COX-1 and COX-2 enzymes (ovine or human recombinant)

-

Arachidonic acid (substrate)

-

Heme (cofactor)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

EIA buffer

-

Prostaglandin screening EIA kit (for detection of PGE2)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in the reaction buffer.

-

In a 96-well plate, add the reaction buffer, heme, and the COX enzyme (either COX-1 or COX-2) to each well.

-

Add the serially diluted this compound or vehicle control to the respective wells.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 10 minutes).

-

Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

-

Measure the amount of PGE2 produced using a prostaglandin screening EIA kit according to the manufacturer's instructions.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Protocol 2: Cell-Based Prostaglandin E2 (PGE2) Inhibition Assay

This protocol describes how to assess the effect of this compound on PGE2 production in a cellular context.

Materials:

-

This compound

-

Cell line (e.g., RAW 264.7 macrophages, A549 cells)

-

Cell culture medium

-

Lipopolysaccharide (LPS) or other inflammatory stimulus

-

PGE2 ELISA kit

-

96-well cell culture plate

-

Cell lysis buffer

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 1 hour).

-

Stimulate the cells with an inflammatory agent like LPS (e.g., 1 µg/mL) to induce COX-2 expression and PGE2 production.

-

Incubate the cells for a specified period (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

Measure the concentration of PGE2 in the supernatant using a PGE2 ELISA kit following the manufacturer's protocol.

-

Normalize the PGE2 levels to the cell viability, which can be assessed using an MTT or similar assay.

-

Calculate the percent inhibition of PGE2 production for each concentration of this compound and determine the IC50 value.

Visualizations

References

Application Notes and Protocols for Bermoprofen in Pain Research Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bermoprofen is a nonsteroidal anti-inflammatory drug (NSAID) with potent analgesic and antipyretic properties.[1] Like other drugs in its class, this compound is presumed to exert its effects through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins involved in pain and inflammation. These application notes provide an overview of standard preclinical models and protocols relevant to the evaluation of this compound's analgesic and anti-inflammatory efficacy.

Due to the limited availability of specific experimental data for this compound in publicly accessible literature, the following protocols are based on established methodologies for NSAIDs in common pain research models. Researchers should optimize these protocols for their specific experimental conditions and objectives.

Mechanism of Action: Prostaglandin Synthesis Inhibition

This compound, as an NSAID, is expected to inhibit the cyclooxygenase (COX-1 and COX-2) enzymes. This inhibition prevents the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of inflammation and pain. Reduced prostaglandin levels lead to decreased sensitization of nociceptors, resulting in analgesic and anti-inflammatory effects.

References

Application Notes and Protocols: Determining COX-1 vs. COX-2 Selectivity of Bermoprofen

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to COX-1 and COX-2 Selectivity

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase, is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins.[1] There are two primary isoforms of this enzyme: COX-1 and COX-2.

-

COX-1 is constitutively expressed in most tissues and plays a crucial role in maintaining normal physiological functions, such as protecting the gastric mucosa and supporting platelet aggregation.[2]

-

COX-2 , on the other hand, is an inducible enzyme, with its expression being upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[3][4] The anti-inflammatory, analgesic, and antipyretic effects of NSAIDs are primarily mediated through the inhibition of COX-2.[2]

The therapeutic utility of an NSAID is therefore closely linked to its selectivity in inhibiting COX-2 over COX-1.[5] Highly selective COX-2 inhibitors are designed to reduce inflammation with a lower risk of the gastrointestinal side effects associated with COX-1 inhibition.[4][5] Bermoprofen is a known NSAID with anti-inflammatory and antipyretic properties.[6] Determining its COX-1/COX-2 selectivity is a critical step in characterizing its pharmacological profile.

Signaling Pathway of Prostaglandin Synthesis

References

- 1. researchgate.net [researchgate.net]

- 2. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 4. medcentral.com [medcentral.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

Application Notes & Protocols: Use of Bermoprofen in Antipyretic Screening Assays

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Fever, or pyrexia, is a complex physiological response to infection or inflammation, characterized by an elevation of the body's thermoregulatory set point in the hypothalamus.[1] This process is primarily mediated by pyrogenic cytokines which trigger the synthesis of prostaglandins, particularly Prostaglandin E2 (PGE2).[2] Non-steroidal anti-inflammatory drugs (NSAIDs) are a class of compounds that exert their antipyretic (fever-reducing) effects by inhibiting the cyclooxygenase (COX) enzymes responsible for prostaglandin synthesis.[3]

Bermoprofen, also known as (+-)-10,11-dihydro-alpha,8-dimethyl-11-oxodibenz[b,f]oxepin-2-acetic acid, is an NSAID with potent antipyretic and analgesic properties.[4][5] Like other drugs in its class, its primary mechanism of action is the inhibition of prostaglandin synthetase.[5][6] These application notes provide a detailed protocol for evaluating the antipyretic efficacy of this compound using a standard lipopolysaccharide (LPS)-induced fever model in rats, a widely accepted method for screening potential antipyretic agents.[1][7]

2. Mechanism of Action: The Cyclooxygenase (COX) Pathway

The febrile response is initiated when exogenous pyrogens, such as Lipopolysaccharide (LPS) from Gram-negative bacteria, stimulate immune cells to release endogenous pyrogens like interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[1][2] These cytokines act on the brain endothelium to upregulate the cyclooxygenase-2 (COX-2) enzyme. COX-2 catalyzes the conversion of arachidonic acid into prostaglandin H2 (PGH2), which is then converted to PGE2.[6] PGE2 acts on thermoregulatory neurons in the preoptic area of the hypothalamus, elevating the thermal set point and causing fever.[2] this compound, as a COX inhibitor, blocks this pathway, thereby reducing PGE2 synthesis and lowering body temperature.[6][8]

3. Experimental Protocol: LPS-Induced Pyrexia in Rats

This protocol describes a standard in vivo assay to determine the antipyretic potential of this compound. The model uses a bacterial endotoxin, LPS, to induce a robust and reproducible febrile response in rats.[7][9]

3.1. Materials and Reagents

-

This compound

-

Lipopolysaccharide (LPS) from E. coli (e.g., O111:B4)

-

Vehicle for this compound (e.g., 0.5% Carboxymethyl cellulose)

-

Sterile, pyrogen-free 0.9% saline

-

Standard antipyretic drug (e.g., Paracetamol or Ketoprofen)

-

Male Wistar rats (150-200 g)

-

Digital thermometer with a rectal probe

-

Restraint cages for rats

3.2. Methodology

-

Animal Acclimatization: House rats in a temperature-controlled room (22-24°C) with a 12-hour light/dark cycle for at least one week before the experiment. Provide free access to standard pellet chow and water.

-

Group Allocation: Randomly divide the animals into the following groups (n=6 per group):

-

Group I (Normal Control): Receives vehicle only.

-

Group II (Negative Control): Receives LPS + Vehicle.

-

Group III (Positive Control): Receives LPS + Standard Drug (e.g., Paracetamol 150 mg/kg).

-

Group IV-VI (Test Groups): Receives LPS + this compound at varying doses (e.g., 25, 50, 100 mg/kg).

-

-